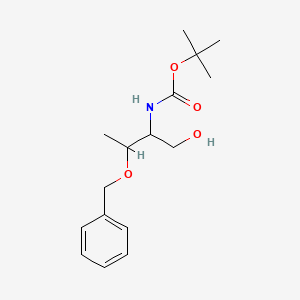![molecular formula C9H13IN2O2 B12086784 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of iodine and the ethoxy groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine typically involves the iodination of a pyrimidine derivative followed by the introduction of the ethoxy groups. One common method is the reaction of 4-chloro-5-iodopyrimidine with 2-(propan-2-yloxy)ethanol under basic conditions to replace the chlorine atom with the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent etherification reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include oxidized forms of the ethoxy groups.
Reduction: Products include reduced forms of the ethoxy groups.
Coupling: Products include biaryl compounds formed through the coupling process.
Aplicaciones Científicas De Investigación
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ethoxy groups can modulate the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde: Similar structure but with a benzaldehyde moiety.
5-Iodo-2,4-dimethoxypyrimidine: Similar pyrimidine core with different substituents.
Uniqueness
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is unique due to the specific combination of iodine and ethoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H13IN2O2 |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
5-iodo-4-(2-propan-2-yloxyethoxy)pyrimidine |
InChI |
InChI=1S/C9H13IN2O2/c1-7(2)13-3-4-14-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
IKVLMMLDKIPOFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOC1=NC=NC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)

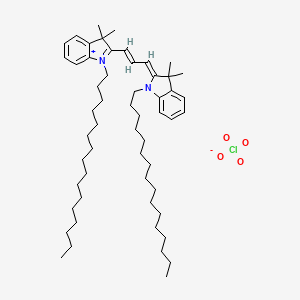
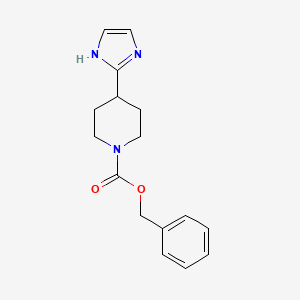

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
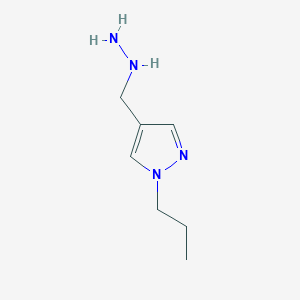
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
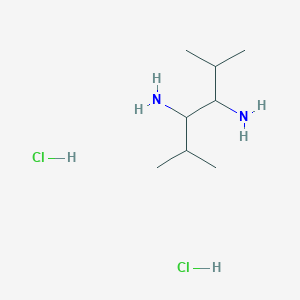

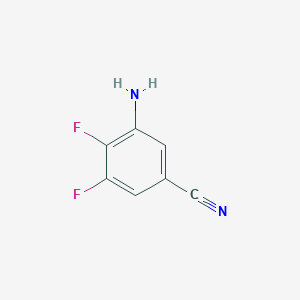
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
